BenchChemオンラインストアへようこそ!

geldanamycin

Hsp90 inhibition Binding affinity Structural biology

Choose geldanamycin for definitive validation: 80% growth inhibition at 100 nM in myeloma vs 30% for 17-AAG. Its unique trans-cis isomerization catalyzed by Hsp90 Ser113 is essential for ATP-pocket crystallography. Pronounced hepatotoxicity makes it the gold-standard liver tox positive control, enabling structure-toxicity relationship studies. Verify Hsp90 biology with the authentic parent compound—not a derivative.

Molecular Formula C29H40N2O9
Molecular Weight 560.6 g/mol
Cat. No. B1253569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegeldanamycin
Synonymsgeldanamycin
geldanomycin
Molecular FormulaC29H40N2O9
Molecular Weight560.6 g/mol
Structural Identifiers
SMILESCC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)OC)C)OC)OC(=O)N)C)C)O)OC
InChIInChI=1S/C29H40N2O9/c1-15-11-19-25(34)20(14-21(32)27(19)39-7)31-28(35)16(2)9-8-10-22(37-5)26(40-29(30)36)18(4)13-17(3)24(33)23(12-15)38-6/h8-10,13-15,17,22-24,26,33H,11-12H2,1-7H3,(H2,30,36)(H,31,35)/b10-8+,16-9+,18-13+/t15-,17+,22+,23+,24-,26+/m1/s1
InChIKeyQTQAWLPCGQOSGP-PHLMVCJGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Geldanamycin: A Foundational Hsp90 Inhibitor for Oncology and Chemical Biology


Geldanamycin is a benzoquinone ansamycin antibiotic and the prototypical inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone essential for the maturation of numerous oncogenic client proteins [1]. Geldanamycin binds with high specificity to the unique ATP-binding pocket of Hsp90 (a 15 Å deep cleft), thereby blocking the chaperone cycle and promoting proteasomal degradation of client proteins critical for cancer cell proliferation and survival [2].

Why Geldanamycin Remains Irreplaceable Despite Newer Hsp90 Inhibitors


Geldanamycin is frequently, and incorrectly, assumed to be interchangeable with its semi-synthetic derivatives (e.g., 17-AAG, 17-DMAG) or other natural products (e.g., radicicol, macbecin). However, as the foundational molecule, its unique chemical structure confers distinct binding kinetics, metabolic liabilities, and toxicity profiles that are not shared by its analogs. For instance, while 17-AAG was developed to mitigate geldanamycin's hepatotoxicity, the parent compound exhibits significantly higher potency in certain cellular contexts [1]. Furthermore, its interaction with the Hsp90 ATP-binding pocket differs fundamentally from other chemical scaffolds, requiring a distinct isomerization event not observed with radicicol [2]. Substituting geldanamycin without accounting for these verified quantitative differences can lead to flawed experimental outcomes or failed drug development campaigns.

Quantitative Differentiation: Geldanamycin Versus Key Comparators


Geldanamycin Exhibits 50- to 100-Fold Weaker In Vitro Binding Affinity for Hsp90 Compared to Radicicol

In direct biochemical assays, geldanamycin (GA) binds to the N-terminal domain of Hsp90 with an affinity that is 50- to 100-fold weaker than that of the structurally distinct natural product radicicol [1]. This difference is attributed to a required trans-cis isomerization of GA upon binding, an energetically unfavorable process catalyzed by Hsp90, which is not necessary for radicicol binding [1]. Consequently, GA's binding is significantly decreased when Hsp90's Ser113 residue, essential for this isomerization, is mutated, whereas radicicol's binding is unaffected [1].

Hsp90 inhibition Binding affinity Structural biology

Geldanamycin Demonstrates Greater Potency for Biliary Epithelial Cell Toxicity in Liver Slices Than 17-AAG

In a direct head-to-head comparison using dog liver slice cultures, geldanamycin (GEL) induced significantly greater biliary epithelial cell (BEC) toxicity than 17-AAG at equimolar concentrations (0.1–5 µM) [1]. Histological analysis revealed a progressive loss of BECs with increasing GEL concentration, and at the highest dose (5 µM), GEL caused both hepatocellular necrosis and BEC loss [1]. In contrast, 17-AAG, while still toxic at the highest concentration, showed higher BEC viability and retention of BEC proliferation at intermediate concentrations [1]. The study concluded that liver slices were more sensitive to GEL than to 17-AAG [1].

Hepatotoxicity In vitro toxicology Drug safety

Geldanamycin Is a Less Potent ATPase Inhibitor Than Macbecin but Remains a Critical Tool for Structural Studies

A direct comparison of geldanamycin with macbecin, another ansamycin natural product, revealed that macbecin inhibits Hsp90 ATPase activity with an IC50 of 2 µM, while it also binds with a higher affinity (Kd = 0.24 µM) [1]. The study notes that macbecin is more soluble and stable than geldanamycin [1]. While geldanamycin's specific IC50 for ATPase inhibition was not reported in this study, the comparison establishes macbecin as the more potent inhibitor in these specific biochemical assays.

Hsp90 ATPase Enzyme inhibition Drug discovery

17-DMAG: A More Potent and Safer Water-Soluble Derivative for In Vivo Applications

17-DMAG (alvespimycin), a semi-synthetic derivative, was developed to overcome geldanamycin's poor solubility and toxicity. In direct comparisons, 17-DMAG is reported to be more potent and safer than both geldanamycin and 17-AAG [1]. It inhibits Hsp90 with an IC50 of 62 nM in a fluorescence polarization (FP) assay and exhibits antiproliferative effects across cancer cell lines with IC50 values ranging from 2.1 nM to 16 µM [1]. While 17-DMAG shares the same Hsp90 binding pocket, its improved pharmaceutical properties make it a preferred choice for in vivo experiments.

Antiproliferative activity Solubility Drug development

Geldanamycin and 17-DMAG Share Cross-Resistance Profile with P-Glycoprotein-Overexpressing Cells

A study examining the molecular determinants of response to geldanamycin and its derivatives found that both geldanamycin and 17-DMAG inhibited proliferation in all tested cell lines, but P-glycoprotein-overexpressing CEM/ADR5000 cells were cross-resistant to both compounds [1]. In contrast, cells with ΔEGFR overexpression or p53 knockout remained sensitive to both agents [1]. This indicates that while 17-DMAG improves on some of geldanamycin's liabilities, the core resistance mechanism mediated by P-gp efflux is a shared vulnerability.

Multidrug resistance P-glycoprotein Cancer cell lines

Geldanamycin's Antiproliferative Potency in Multiple Myeloma Cells Exceeds That of 17-AAG

In a comparative study using multiple myeloma (MM) cell lines, geldanamycin (GA) at 100 nM inhibited cell growth by 80%, whereas the same concentration of 17-AAG inhibited growth by only 30% [1]. Other analogs showed intermediate efficacy: 17-AEP (75%), 17-DMAG (70%), and 17-DMAP (70%) [1]. This demonstrates that despite its higher toxicity, geldanamycin retains superior potency in certain hematological cancer models.

Multiple myeloma Antiproliferative Cancer therapeutics

Optimal Application Scenarios for Geldanamycin in Research and Development


Hsp90 Structural Biology and Binding Mechanism Studies

Geldanamycin is the gold standard for elucidating the fundamental binding interactions between ansamycins and the Hsp90 ATP-binding pocket. Its unique requirement for trans-cis isomerization, catalyzed by Hsp90's Ser113 residue, makes it an essential tool for studying the chaperone's catalytic role in ligand binding [1]. X-ray crystallography studies of the Hsp90-geldanamycin complex have defined the 15 Å deep binding pocket, providing a structural template for rational drug design [1].

In Vitro Hepatotoxicity and Drug Metabolism Studies

Due to its well-characterized and pronounced hepatotoxicity, particularly towards biliary epithelial cells, geldanamycin serves as a valuable positive control in liver toxicology assays [1]. Its differential toxicity profile compared to less toxic derivatives like 17-AAG allows researchers to investigate structure-toxicity relationships and the role of the quinone moiety in reactive oxygen species generation and oxidative stress [1].

Hematological Malignancy Research, Especially Multiple Myeloma

In multiple myeloma cell lines, geldanamycin demonstrates superior antiproliferative potency compared to 17-AAG, achieving 80% growth inhibition at 100 nM versus 30% for 17-AAG [1]. This makes it a preferred compound for in vitro target validation studies in myeloma, where maximizing Hsp90 inhibition is critical for observing downstream effects on client protein degradation and apoptosis.

Multidrug Resistance (MDR) Mechanism Studies

Both geldanamycin and its derivative 17-DMAG are substrates for the P-glycoprotein (P-gp) efflux pump, conferring cross-resistance in MDR cell lines [1]. This shared vulnerability makes geldanamycin a useful tool for investigating P-gp-mediated drug resistance mechanisms and for screening potential MDR reversal agents in Hsp90 inhibitor development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for geldanamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.